![molecular formula C14H18N2O5 B15052299 tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B15052299.png)
tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate is a complex organic compound with a unique structure that includes a benzodioxole ring and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate typically involves multiple steps, including nitrosation, reduction, esterification, amino group protection, and condensation . Starting from 1-methyl-1H-pyrazol-5-amine, the compound is synthesized via nitrosation, reduction, esterification, amino group protection, and condensation steps with an overall yield of 59.5% .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and diphenylphosphoryl azide . The conditions for these reactions often involve specific temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with diphenylphosphoryl azide can lead to the formation of azide derivatives, which can undergo further transformations .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of various complex molecules, including pharmaceuticals .
Medicine: In medicine, it is being investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of bacterial infections .
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and proteins . The hydroxyimino group plays a crucial role in these interactions, leading to the inhibition of enzyme activity or modulation of protein function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include tert-butyl carbamate and other benzodioxole derivatives .
Uniqueness: What sets tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate apart is its unique combination of a benzodioxole ring and a hydroxyimino group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H18N2O5 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
tert-butyl N-[(2E)-2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-7-10(16-18)9-4-5-11-12(6-9)20-8-19-11/h4-6,18H,7-8H2,1-3H3,(H,15,17)/b16-10- |
InChI Key |
QHQOXCVHIBQTTC-YBEGLDIGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


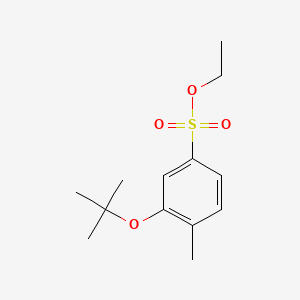
![5-[(1Z)-2-bromoethenyl]-2-methylpyridine](/img/structure/B15052225.png)
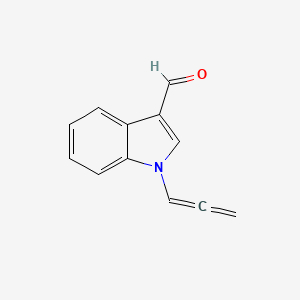

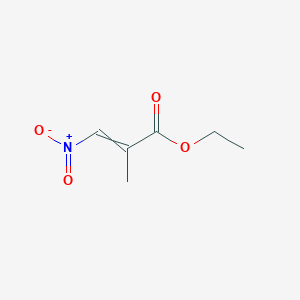

![[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium](/img/structure/B15052267.png)

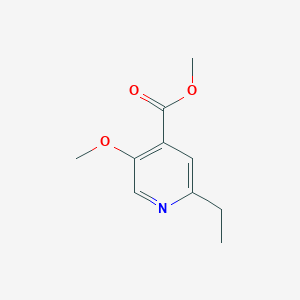
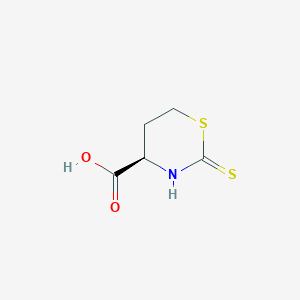
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B15052280.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052285.png)


